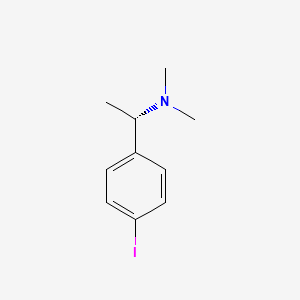
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine is a chiral compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Iodophenyl)-N,N-dimethylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodophenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Methylation: The resulting amine is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium thiolate (NaSR) or amines (RNH2) in polar solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products
Substitution: Formation of thiophenyl or aminophenyl derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of deiodinated products.
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in imaging studies.
Wirkmechanismus
The mechanism of action of (S)-1-(4-Iodophenyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways related to neurological function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(4-Iodophenyl)-N,N-dimethylethanamine: The enantiomer of the compound with similar properties but different stereochemistry.
1-(4-Bromophenyl)-N,N-dimethylethanamine: A bromine-substituted analog with different reactivity.
1-(4-Fluorophenyl)-N,N-dimethylethanamine: A fluorine-substituted analog with distinct electronic properties.
Uniqueness
(S)-1-(4-Iodophenyl)-N,N-dimethylethanamine is unique due to the presence of the iodine atom, which imparts specific reactivity and potential for radiolabeling. Its chiral nature also allows for enantioselective interactions with biological targets, making it valuable in medicinal chemistry.
Eigenschaften
Molekularformel |
C10H14IN |
|---|---|
Molekulargewicht |
275.13 g/mol |
IUPAC-Name |
(1S)-1-(4-iodophenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H14IN/c1-8(12(2)3)9-4-6-10(11)7-5-9/h4-8H,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
KFYSUXMQFPVIDX-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)I)N(C)C |
Kanonische SMILES |
CC(C1=CC=C(C=C1)I)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13098990.png)

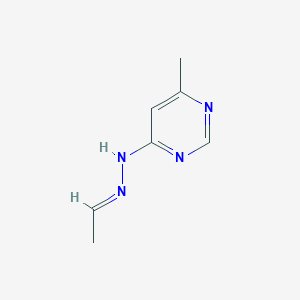
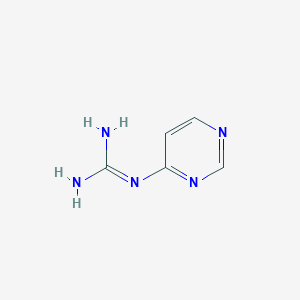
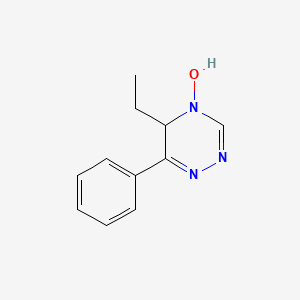
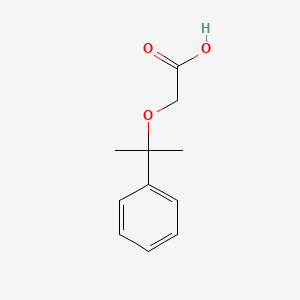

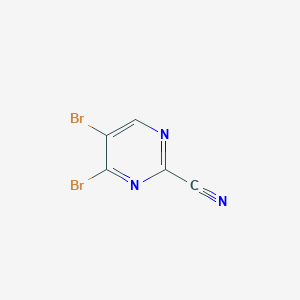
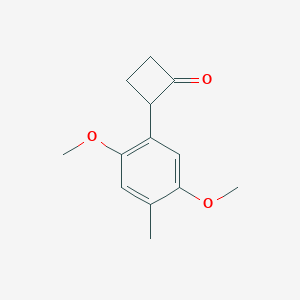
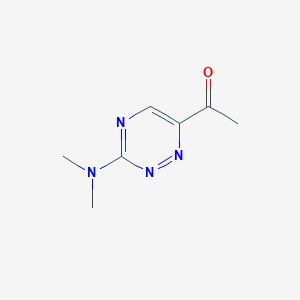
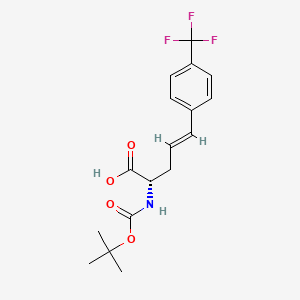
![2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13099059.png)

